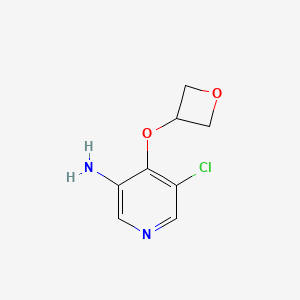

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine

Description

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine is a pyridine derivative featuring a chlorine atom at position 5, an oxetane-3-yloxy substituent at position 4, and an amine group at position 3. The oxetane ring, a four-membered cyclic ether, distinguishes this compound from other pyridine-based analogs, as its strained structure may influence physicochemical properties such as solubility, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

5-chloro-4-(oxetan-3-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-1-11-2-7(10)8(6)13-5-3-12-4-5/h1-2,5H,3-4,10H2 |

InChI Key |

CXVGROOHVGAOOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C=NC=C2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-hydroxypyridine with oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the oxetane ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The oxetane ring is known to enhance the stability and bioavailability of the compound, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Key Observations:

- Oxetane vs.

- Positional Isomerism : The 5-methyl-2-(oxetan-3-yloxy)pyridin-4-amine isomer () demonstrates how substituent placement alters electronic distribution and steric effects, which could impact receptor binding or solubility.

- Functional Group Diversity : The propargyloxy-benzyl substituent in highlights the utility of pyridin-3-amine derivatives in modular synthesis, enabling conjugation via alkyne-azide cycloaddition .

Heterocyclic Core Modifications

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid ()

- Structure : Features a pyridine core with a five-membered oxolane (tetrahydrofuran) ring at position 6 and a carboxylic acid at position 3.

- The carboxylic acid group enhances hydrophilicity, contrasting with the amine group in the target compound .

5-Chloro-N-methyl-N-{[(3R)-oxolan-3-yl]methyl}pyrimidin-4-amine ()

- Structure : Pyrimidine core with chlorine, methylamine, and oxolane-methyl substituents.

- Comparison : Pyrimidine’s additional nitrogen atom alters electronic properties and hydrogen-bonding capacity compared to pyridine. The oxolane substituent’s stereochemistry (R-configuration) may influence chiral recognition in biological systems .

Pharmacological Context

While direct data for this compound are lacking, related compounds provide insights:

- CYP51 Inhibition : Pyridine derivatives like UDO and UDD () inhibit CYP51, a target in Chagas disease. Substituent electronegativity (e.g., Cl, CF₃) correlates with enzyme affinity, suggesting the chlorine in the target compound may contribute to similar interactions .

- Kinase Inhibition : Tovorafenib () and GSK2141795 () demonstrate pyridine/pyrimidine scaffolds’ versatility in kinase targeting. The oxetane group’s polarity may mimic ATP’s ribose moiety, a common kinase-binding motif .

Biological Activity

5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro substituent and an oxetane moiety. Its molecular formula is CHClNO with a molecular weight of 200.62 g/mol. The unique combination of these structural elements enhances its stability and bioavailability, making it an interesting candidate for medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The oxetane ring contributes to the compound's binding affinity, potentially modulating various biochemical pathways. Studies suggest that the compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes, which is crucial for its therapeutic potential .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal strains, showing comparable or superior activity compared to established antibiotics such as penicillin G and ciprofloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In various preclinical models, it has shown promise in inhibiting tumor growth, particularly in xenograft models of head and neck cancers. The mechanism appears to involve the modulation of cellular signaling pathways that promote cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

The presence of the chloro group and the oxetane ring significantly influences the biological activity of this compound. Comparative studies with structurally related compounds reveal that modifications to these groups can enhance or diminish biological efficacy .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Oxetan-3-yloxy)pyridin-3-amine | Lacks chloro group | Lower reactivity |

| 2-Pyridinamine, 5-(3-oxetanyloxy) | Different oxetane position | Varying reactivity |

| 2-Chloro-6-(oxetan-3-yloxy)pyridin-4-am | Similar oxetane structure | Distinct properties |

Case Studies

- Antimicrobial Efficacy : In a study involving various strains of bacteria and fungi, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard treatments, indicating strong antimicrobial potential .

- Cancer Inhibition : A recent investigation into the compound's effects on tumor growth in mouse models showed a significant reduction in tumor size compared to control groups, suggesting effective anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.